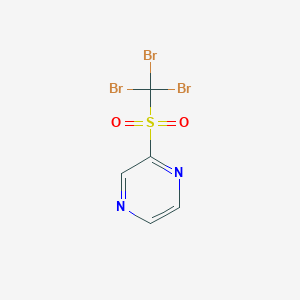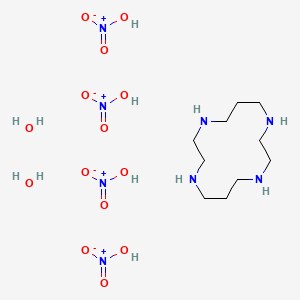
Nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,4,8,11-tetrazacyclotetradecane can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of 1,4,8,11-tetrazacyclotetradecane involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and may be further processed to obtain the dihydrate form by controlled hydration.
化学反応の分析
Types of Reactions
1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, zinc, and iron.
Oxidation and Reduction: Can participate in redox reactions, particularly when complexed with transition metals.
Substitution: Can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., copper chloride) in aqueous or organic solvents.
Oxidation and Reduction: Often requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: May involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Such as [Cu(cyclam)]^2+, [Zn(cyclam)]^2+, and [Fe(cyclam)]^3+.
Substituted Derivatives: Depending on the substituents introduced during the reaction.
科学的研究の応用
1,4,8,11-tetrazacyclotetradecane has a wide range of applications in scientific research:
作用機序
The mechanism by which 1,4,8,11-tetrazacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis, electron transfer, and molecular recognition . The compound’s macrocyclic structure allows it to bind metal ions with high affinity and selectivity .
類似化合物との比較
1,4,8,11-tetrazacyclotetradecane is unique among macrocyclic ligands due to its specific ring size and nitrogen donor atoms. Similar compounds include:
1,4,7-triazacyclononane: A smaller macrocycle with three nitrogen atoms.
1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methyl-substituted derivative of cyclam.
1,4,7,10-tetraazacyclododecane: A macrocycle with four nitrogen atoms but a smaller ring size.
These compounds share some properties with 1,4,8,11-tetrazacyclotetradecane but differ in their metal-binding affinities and structural characteristics .
特性
CAS番号 |
185507-88-4 |
|---|---|
分子式 |
C10H32N8O14 |
分子量 |
488.41 g/mol |
IUPAC名 |
nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate |
InChI |
InChI=1S/C10H24N4.4HNO3.2H2O/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;4*2-1(3)4;;/h11-14H,1-10H2;4*(H,2,3,4);2*1H2 |
InChIキー |
GSTVAOWKOSXMLH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCCNCCNC1.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)
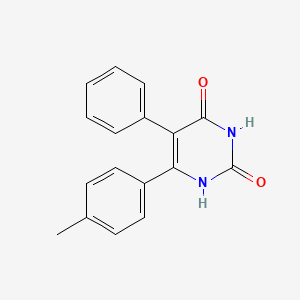
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-methylbenzamide](/img/structure/B12582353.png)
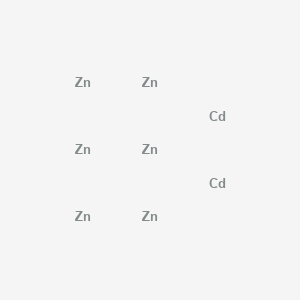
![Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12582357.png)

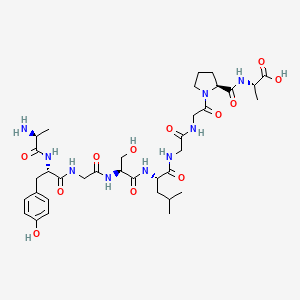
![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
